



Application Note: Generation and Characterization of a BRD4-IN-3 Resistant Cell Line

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Compound of Interest		
Compound Name:	BRD4-IN-3	
Cat. No.:	B606795	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that binds to acetylated lysine residues on histones.[1][2] This interaction facilitates the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to drive the expression of key oncogenes like MYC.[1][3][4][5] Consequently, BRD4 has emerged as a promising therapeutic target in various cancers.[6][7] Small molecule inhibitors, such as BRD4-IN-3, disrupt the interaction between BRD4 and acetylated histones, leading to the suppression of oncogenic transcription programs.[1][8] However, the development of drug resistance remains a significant clinical challenge.[9][10] Establishing drug-resistant cell lines in vitro is an essential tool for investigating the molecular mechanisms of resistance and developing strategies to overcome it.[11][12][13] This document provides a detailed protocol for generating a BRD4-IN-3 resistant cell line through continuous exposure and dose escalation.

Key BRD4 Signaling Pathways

BRD4 regulates transcription through several key pathways. It binds to acetylated chromatin at enhancers and promoters, recruiting the P-TEFb complex (composed of CDK9 and Cyclin T1) to phosphorylate RNA Polymerase II, thereby promoting transcriptional elongation of target genes, including the proto-oncogene MYC.[5][14] BRD4 also interacts with transcription factors like NFkB to regulate inflammatory and survival pathways.[15] Furthermore, BRD4 can control



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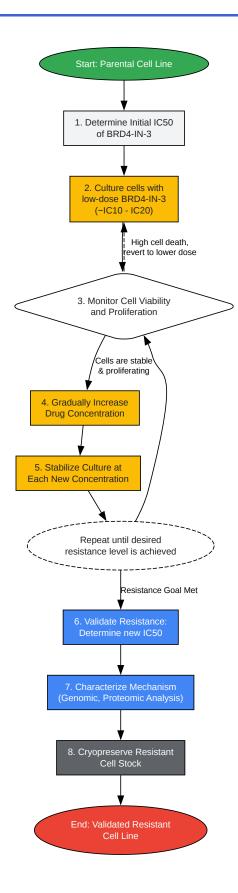
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cell migration and invasion through pathways such as the Jagged1/Notch1 signaling axis.[16] [17] Understanding these pathways is crucial for elucidating the mechanisms of both sensitivity and resistance to BRD4 inhibitors.

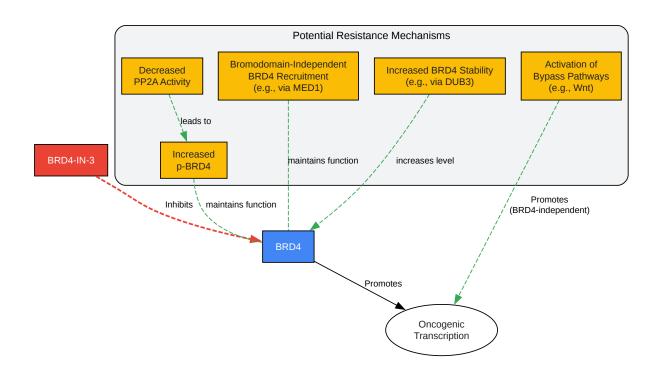












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